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Compound of Interest

Compound Name: 4-Bromo-2-methylcinnamic acid

Cat. No.: B7844546

Get Quote

Executive Summary
Cinnamic acid derivatives are privileged scaffolds in drug discovery, serving as precursors for

styrenes, stilbenes, and various heterocycles.[2]

4-Bromocinnamic acid (CAS 1200-07-3) is the standard "workhorse" intermediate.[1] Its

planar geometry facilitates strong intermolecular

stacking and halogen bonding, making it ideal for crystal engineering and as a rigid linker in
bioactive molecules (e.g., PTP1B inhibitors, anti-TB agents).

4-Bromo-2-methylcinnamic acid (CAS 91445-82-8) introduces a critical steric element.[1]

The ortho-methyl group creates torsional strain that disrupts planarity, alters solubility

profiles, and blocks metabolic oxidation at the C2 position. This "ortho-effect" is a powerful

tool in Structure-Activity Relationship (SAR) studies to modulate potency and metabolic

stability.[1]
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The introduction of a methyl group at the ortho position (C2) fundamentally alters the molecular

landscape compared to the parent 4-bromo analog.
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Feature
4-Bromocinnamic

Acid

4-Bromo-2-

methylcinnamic Acid

Impact on

Reactivity/Bioactivity

Geometry Highly Planar Twisted (Non-planar)

The 2-Me group

clashes with the vinyl

proton/carbonyl,

forcing the phenyl ring

out of coplanarity.[1]

This reduces

conjugation efficiency.

[1]

Electronic
Electron-withdrawing

(Br, -I effect)
Mixed (Br: -I; Me: +I)

The methyl group

adds weak electron

density, but the loss of

planarity (steric

inhibition of

resonance) dampens

the conjugation of the

alkene with the ring.

Packing
Strong

stacking
Disrupted packing

4-Bromocinnamic acid

has a high MP

(~262°C) due to

efficient packing.[1]

The 2-Me analog

likely exhibits a lower

MP due to steric

disruption preventing

tight lattice formation.

[1]
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Metabolism Vulnerable at C2/C3 Blocked at C2

The 2-Me group

sterically hinders

CYP450 oxidation at

the ortho-position,

potentially increasing

half-life (

).[1]

Visualization of Structural Logic (SAR)
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Figure 1: Structural consequences of ortho-methylation.[1] The 2-methyl group acts as a

"conformational lock," forcing a twisted geometry that disrupts crystal packing but enhances

metabolic resistance.

Synthetic Pathways
Synthesizing the 2-methyl derivative requires modifications to standard protocols to overcome

the steric hindrance of the ortho-methyl group.[1]

The Knoevenagel Condensation (Primary Route)
This is the most scalable method. For 4-bromocinnamic acid, mild bases (pyridine) suffice.[1]

For 4-bromo-2-methylcinnamic acid, the aldehyde carbonyl is less accessible, often requiring

a stronger base (piperidine) or higher temperatures.[1]
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Reagents: 4-Bromo-2-methylbenzaldehyde + Malonic Acid.[1]

Catalyst: Piperidine (base) in Pyridine (solvent).[1]

Mechanism: Deprotonation of malonic acid

Nucleophilic attack on aldehyde

Decarboxylation.[1]

The Heck Reaction (Alternative Route)
Useful for introducing the acrylic acid moiety onto a pre-existing aryl halide.

Substrate: 4-Bromo-2-methyliodobenzene (selective coupling at I) + Acrylic Acid.[1]

Challenge: The ortho-methyl group can slow down the migratory insertion step of the

Palladium cycle. Phosphine-free conditions or high-activity catalysts (e.g., Pd(OAc)₂ with

TBAB) are recommended.[1]

Synthesis Workflow Diagram
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4-Bromo-2-methyliodobenzene
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Figure 2: Dual synthetic pathways.[1] The Knoevenagel route is generally preferred for scale,

while the Heck reaction allows for late-stage functionalization.

Experimental Protocols
Protocol A: Knoevenagel Synthesis of 4-Bromo-2-
methylcinnamic Acid
Rationale: The use of piperidine as a co-catalyst is essential to drive the reaction to completion

due to the steric deactivation of the aldehyde.[1]

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.

Reagents:

4-Bromo-2-methylbenzaldehyde (10.0 g, 50 mmol)[1]

Malonic acid (6.2 g, 60 mmol, 1.2 eq)

Pyridine (20 mL, solvent)

Piperidine (0.5 mL, catalyst)

Reaction:

Dissolve the aldehyde and malonic acid in pyridine.

Add piperidine.[1][3]

Heat to 100°C for 4–6 hours. Note: Evolution of CO₂ gas indicates reaction progress.

Workup:

Cool the mixture to room temperature.

Pour slowly into ice-cold HCl (100 mL, 2M) with vigorous stirring. The product will

precipitate as a white/off-white solid.[1]
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Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.

Purification:

Filter the crude solid.

Recrystallize from Ethanol/Water (3:1).[1] The 2-methyl group increases solubility in

ethanol compared to the non-methylated analog.

Validation:

1H NMR (DMSO-d6): Look for the doublet of the vinyl proton at

ppm (

Hz, trans) and the singlet/doublet of the methyl group at

ppm.

Protocol B: Heck Coupling (Alternative)
Rationale: Use if the aldehyde precursor is unavailable.[1]

Reagents: 4-Bromo-2-methyliodobenzene (1 eq), Acrylic acid (1.2 eq), Pd(OAc)₂ (1 mol%),

Et₃N (2 eq).[1]

Conditions: DMF, 120°C, 12 hours.

Note: The reaction may be slower than with 4-bromoiodobenzene due to the ortho-methyl

group hindering the palladium coordination.[1]

Applications in Drug Development
Bioisosterism & Metabolic Stability
In drug design, replacing a hydrogen with a methyl group (Methyl Scan) is a standard tactic.

4-Bromocinnamic acid: Often used as a scaffold for PTP1B inhibitors (diabetes) and Anti-TB

agents (targeting Mycobacterium tuberculosis).[1] However, the planar ring is prone to rapid

metabolic clearance.
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4-Bromo-2-methylcinnamic acid: The "ortho-twist" reduces planarity, which can improve

selectivity by preventing binding to flat, promiscuous pockets (e.g., certain kinases).[1]

Furthermore, the methyl group blocks the C2 position from hydroxylation, extending the half-

life.

Crystal Engineering
4-Bromocinnamic acid is a benchmark molecule for studying Halogen Bonding (C-Br[1]···O

interactions). It forms robust centrosymmetric dimers.[1]

4-Bromo-2-methylcinnamic acid is used to test the limits of these interactions.[1] The steric

bulk often forces the crystal into a different space group or prevents the formation of

standard carboxylic acid dimers, leading to novel polymorphs with different solubility profiles.
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Context: Explains the impact of steric hindrance (ortho-substitution)

Specific CAS Data

4-Bromocinnamic acid: CAS 1200-07-3.[1][5]

4-Bromo-2-methylcinnamic acid: CAS 91445-82-8.[1][3][6]

Source: PubChem & Chemical Book Databases.[1][7]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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